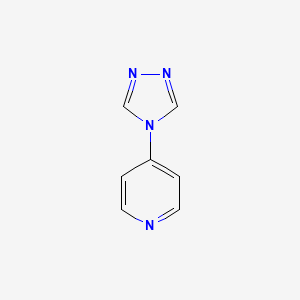

4-(4H-1,2,4-triazol-4-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4-triazol-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-5-9-10-6-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIXRBWIWLVML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 1,2,4 Triazole Pyridine Hybrid Systems

The fusion of 1,2,4-triazole (B32235) and pyridine (B92270) rings into a single molecular entity creates a hybrid system with a rich and versatile chemical profile. impactfactor.org These systems are of considerable interest in heterocyclic chemistry due to the combined properties of their constituent parts. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is known for its stability, hydrogen bonding capability, and dipole character. nih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many biologically active compounds and serves as a key building block in organic synthesis.

The combination of these two heterocyclic systems can lead to molecules with enhanced biological activities and novel physicochemical properties. impactfactor.org Researchers have been exploring these hybrid systems for their potential in medicinal chemistry, with studies indicating their promise as antimicrobial and anticancer agents. impactfactor.orgresearchgate.net The ability of the triazole moiety to act as a stable linker between the pyridine ring and other functional groups allows for the creation of diverse molecular architectures with tailored properties. impactfactor.org

The Significance of 4 4h 1,2,4 Triazol 4 Yl Pyridine As a Foundational Scaffold

Within the broader class of triazole-pyridine hybrids, 4-(4H-1,2,4-triazol-4-yl)pyridine stands out as a fundamental heterocyclic scaffold. Its specific isomeric form, with the pyridine (B92270) ring attached at the N4 position of the triazole, imparts distinct electronic and steric characteristics that are crucial for its diverse applications. This scaffold serves as a versatile starting point for the synthesis of more complex molecules through functionalization of either the pyridine or the triazole ring.

The compound's structure allows for various types of chemical modifications. The nitrogen atom in the pyridine ring and the un-substituted positions on the triazole ring are amenable to further chemical reactions, enabling the attachment of different substituents to fine-tune the molecule's properties. This adaptability makes it an attractive building block in drug discovery and materials science. rcsi.com

Below is a table detailing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₆N₄ |

| Molecular Weight | 146.15 g/mol |

| CAS Number | 25700-21-4 |

| Appearance | Powder or crystals |

| Melting Point | 157-162 °C |

Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChem. uni.lu

Scope and Objectives of Advanced Studies

Classical Synthetic Approaches to the this compound Core

Traditional methods for constructing the this compound scaffold have been the bedrock of its synthesis for many years. These approaches typically involve the formation of the triazole ring through cyclization reactions of appropriately substituted pyridine precursors.

Cyclization Reactions of Pyridinyl Hydrazide Precursors

One of the most common classical routes involves the use of pyridinyl hydrazide, also known as isonicotinic hydrazide. This method generally follows a multi-step process:

Preparation of Hydrazide: The synthesis often begins with the esterification of a pyridine carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding pyridinyl hydrazide.

Formation of an Intermediate: The pyridinyl hydrazide is then reacted with a suitable reagent to introduce the remaining atoms required for the triazole ring. For instance, reaction with an isothiocyanate can lead to a thiosemicarbazide (B42300) intermediate. mdpi.com

Cyclization: The final step is the cyclization of the intermediate to form the 1,2,4-triazole (B32235) ring. This is often achieved by heating in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. mdpi.comnih.gov The choice of base and reaction conditions can influence the final product and yield.

This approach is versatile and allows for the introduction of various substituents on the triazole ring by using different isothiocyanates or other cyclizing agents.

Hydrazine-Mediated Cyclocondensation Routes

Another established method is the direct cyclocondensation of a pyridine derivative with a hydrazine-containing reagent. researchgate.net This approach can be more direct than the pyridinyl hydrazide method. For example, a 4-halopyridine can be reacted with 4-amino-4H-1,2,4-triazole in the presence of a base to directly form the desired product.

A variation of this involves the reaction of a pyridine derivative with hydrazine hydrate, which can lead to the formation of a triazole ring through a series of condensation and cyclization steps. nih.govrsc.org The reaction of 4-chloroquinazolines with hydrazine hydrate, for instance, has been shown to produce 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org

These classical methods, while effective, often require harsh reaction conditions, long reaction times, and the use of potentially hazardous reagents.

Modern and Sustainable Synthetic Techniques

Solid-Phase Synthesis Protocols for Analogs

Solid-phase synthesis offers a powerful tool for the rapid generation of libraries of 1,2,4-triazole derivatives. researchgate.net In this technique, one of the reactants is attached to a solid support, such as a resin. The subsequent reactions are then carried out in solution, and the excess reagents and byproducts are easily removed by filtration. This simplifies the purification process and allows for automation.

A typical solid-phase synthesis of 1,2,4-triazole analogs might involve:

Attachment to Resin: A suitable starting material, such as a pyridine derivative, is attached to the solid support.

Stepwise Synthesis: The triazole ring is then constructed in a stepwise manner by adding the necessary reagents in sequential steps.

Cleavage from Resin: Once the synthesis is complete, the final product is cleaved from the resin to yield the desired 1,2,4-triazole derivative.

This method is particularly useful for creating a diverse range of analogs for screening in drug discovery programs. researchgate.net

Microwave-Assisted Synthetic Procedures for 1,2,4-Triazole Derivatives

Microwave-assisted synthesis has emerged as a highly effective technique for accelerating organic reactions. rjptonline.orgnih.govrsc.orgpnrjournal.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. rjptonline.orgrsc.org

In the context of 1,2,4-triazole synthesis, microwave energy can be applied to various reaction steps, including cyclization and condensation reactions. rjptonline.orgnih.govpnrjournal.com For example, the synthesis of 1,2,4-triazole derivatives has been achieved in high yields and short reaction times by reacting 1,2,4-triazole-3-thiol with various substituted benzaldehydes under microwave irradiation. rjptonline.org This method is considered a green chemistry approach due to its efficiency and reduced energy consumption. rsc.orgpnrjournal.com

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield (%) | Reference |

| Synthesis of 1,2,4-triazole derivatives | Several hours | 5-10 min | 64-84 | rjptonline.org |

| Synthesis of 1,2,4-triazole derivatives containing 1,2,3-thiadiazole | Not specified | 15 min | Higher than conventional | nih.gov |

| Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33-90 seconds | 82 | rsc.org |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4.0 hours | 1 minute | 85 | rsc.org |

Green Chemistry Approaches, including Alum-Catalyzed Syntheses in Aqueous Media

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize the environmental impact of chemical processes. This includes the use of non-toxic solvents, renewable starting materials, and catalysts that can be easily recovered and reused.

One notable green chemistry approach for the synthesis of 1,2,4-triazole derivatives involves the use of alum (potassium aluminum sulfate) as a catalyst in an aqueous medium. Alum is an inexpensive, non-toxic, and readily available catalyst that can efficiently promote the synthesis of these compounds. This method avoids the use of hazardous organic solvents and offers a more environmentally friendly alternative to traditional synthetic routes.

Strategies for Derivatization and Functionalization

The ability to selectively introduce functional groups onto the this compound core is crucial for developing new derivatives with tailored properties. The following sections detail the primary strategies for achieving such modifications.

Chemical Modifications at the Pyridine Moiety

The pyridine ring of this compound offers several avenues for derivatization, primarily through electrophilic and nucleophilic substitution reactions, as well as modifications at the nitrogen atom.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, under specific conditions, electrophiles can be introduced. The favored positions for electrophilic attack on a pyridine ring are typically the 3- and 5-positions, which are meta to the nitrogen atom. baranlab.orgharvard.edu For the this compound, this would correspond to the positions adjacent to the triazole substituent. To enhance the reactivity of the pyridine ring towards electrophiles, N-oxidation can be employed. The resulting pyridine-N-oxide is more susceptible to electrophilic attack, often at the 4-position. organic-chemistry.org Subsequent deoxygenation can then yield the substituted pyridine.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, which are ortho and para to the nitrogen atom. wikipedia.orguwindsor.ca This reactivity can be exploited by introducing a suitable leaving group, such as a halogen, at these positions. For instance, halogenated pyridines can serve as precursors for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the positions ortho to a directing metalation group (DMG). While the triazole group itself can act as a DMG, the nitrogen atom of the pyridine ring can also direct lithiation to the ortho positions (C-3 and C-5) using strong bases like organolithium reagents. baranlab.orgwikipedia.org The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

N-Alkylation and Quaternization: The lone pair of electrons on the pyridine nitrogen atom is readily susceptible to alkylation, leading to the formation of pyridinium (B92312) salts (quaternization). google.comitu.edu.trnih.gov This modification introduces a positive charge and can significantly alter the electronic properties and solubility of the molecule. The quaternization of poly(4-vinyl pyridine) has been studied extensively, providing insights into the reactivity of the pyridine nitrogen. itu.edu.trnih.gov These pyridinium salts can also undergo further reactions, including nucleophilic addition.

A summary of potential derivatization strategies at the pyridine moiety is presented in the table below.

| Modification Type | Reagents and Conditions | Target Position(s) | Resulting Functional Group |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine Nitrogen | N-oxide |

| Halogenation | Halogenating agents (e.g., NBS, NCS) | C-3, C-5 | Halogen (Br, Cl) |

| Directed Ortho-Metalation | Organolithium reagents (e.g., n-BuLi), then electrophile | C-3, C-5 | Various (e.g., alkyl, aryl, silyl) |

| N-Alkylation/Quaternization | Alkyl halides (e.g., CH₃I) | Pyridine Nitrogen | Pyridinium salt |

Substitutions and Transformations on the 1,2,4-Triazole Ring

The 1,2,4-triazole ring provides additional opportunities for structural diversification. Key strategies include substitution at the carbon and nitrogen atoms of the triazole ring.

Substitution at C-3 and C-5: The synthesis of 3,5-disubstituted-4H-1,2,4-triazoles is a well-established field. These positions can be functionalized by starting from appropriately substituted precursors. For example, the synthesis of 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol introduces a thiol group at the C-3 position, which can be a handle for further modifications like S-alkylation. wikipedia.orgnih.gov Suzuki cross-coupling reactions have been successfully employed to introduce aryl groups at the C-3 and C-5 positions of 4-alkyl-4H-1,2,4-triazoles, demonstrating the feasibility of C-C bond formation on the triazole ring. organic-chemistry.org

N-Alkylation and N-Arylation: The nitrogen atoms of the 1,2,4-triazole ring can be alkylated or arylated. The alkylation of unsubstituted 1,2,4-triazole can lead to a mixture of N1 and N4 substituted products, with the ratio often depending on the reaction conditions. harvard.edu For this compound, the N4 position is already occupied by the pyridine ring. Therefore, alkylation would be expected to occur at the N1 or N2 positions of the triazole ring.

Formation of Triazole-thiones: The reaction of appropriate hydrazides with thiocyanates or isothiocyanates can lead to the formation of 1,2,4-triazole-3-thiones or 1,2,4-triazole-5-thiones. itu.edu.trnih.govnih.gov These thiones are versatile intermediates that can be converted to other derivatives through S-alkylation or oxidation to remove the sulfur atom.

Cycloaddition Reactions: While the aromatic 1,2,4-triazole ring itself is not typically involved in cycloaddition reactions, derivatives such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) are known to act as potent dienophiles in Diels-Alder reactions. uwindsor.canih.gov This suggests that modification of the triazole ring to a more reactive form could open up pathways for cycloaddition chemistry.

The following table summarizes key derivatization strategies for the 1,2,4-triazole ring.

| Modification Type | Precursor/Reagent | Target Position(s) | Resulting Functional Group/Structure |

| Thionation | Carbon disulfide/base or Isothiocyanates | C-3/C-5 | Thione |

| S-Alkylation | Alkyl halides on triazole-thione | Sulfur attached to C-3/C-5 | Thioether |

| C-Arylation | Suzuki cross-coupling with halo-triazoles | C-3/C-5 | Aryl group |

| N-Alkylation | Alkyl halides | N-1/N-2 | Alkyl group |

Formation of Complex Bridged and Polyheterocyclic Systems Incorporating this compound Substructures

The bifunctional nature of this compound, with potential coordination sites on both the pyridine and triazole rings, makes it an excellent building block for the construction of larger, more complex molecular architectures.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of both the pyridine and triazole rings can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers and MOFs. baranlab.orgharvard.eduorganic-chemistry.orgwikipedia.orguwindsor.ca For instance, the related ligand 3,5-di(4H-1,2,4-triazol-4-yl)pyridine has been used to construct Cu(I)-based cationic MOFs. baranlab.orgwikipedia.org Similarly, 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine has been shown to act as a bridging ligand, forming three-dimensional framework structures through hydrogen bonding and coordination. chemrxiv.org These materials often exhibit interesting properties, such as luminescence and porosity, making them suitable for applications in sensing and catalysis.

Fused Polyheterocyclic Systems: The this compound scaffold can also be incorporated into fused polyheterocyclic systems through intramolecular cyclization reactions. A common strategy involves the synthesis of baranlab.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyridines. nih.gov This can be achieved through various methods, including the cyclization of N-(pyrid-2-yl)formamidoximes or the oxidative N-N bond formation of N-(pyridin-2-yl)benzimidamides. These reactions create a covalent bridge between the pyridine and a newly formed triazole ring, leading to a rigid, planar polycyclic system.

Bridged Systems via Linkers: Another approach to creating complex systems is to link two or more this compound units together using a bridging spacer. This can be achieved by first functionalizing the pyridine or triazole ring with a reactive group and then performing a coupling reaction. For example, a dihalo-substituted linker could be coupled with two molecules of a functionalized triazolylpyridine to create a dimeric or oligomeric structure.

Examples of complex systems incorporating the this compound substructure are highlighted below.

| System Type | Construction Strategy | Key Features |

| Metal-Organic Frameworks (MOFs) | Coordination of triazole and pyridine nitrogens to metal centers | Porous structures, potential for catalysis and sensing |

| baranlab.orgorganic-chemistry.orgwikipedia.orgTriazolo[1,5-a]pyridines | Intramolecular cyclization of substituted pyridines | Fused, rigid polyheterocyclic systems |

| Bridged Dimeric/Oligomeric Systems | Coupling of functionalized units via a linker | Tunable distance and orientation between heterocyclic units |

Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic techniques are fundamental in confirming the molecular identity of this compound. Each method offers unique insights into the molecular framework, from the local chemical environment of individual atoms to the vibrations of chemical bonds and electronic transitions across the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for the connectivity of the pyridine and triazole rings.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and triazole rings.

Triazole Protons: The two equivalent protons on the triazole ring (at positions 3 and 5) are expected to appear as a sharp singlet in the downfield region, typically around δ 8.0-9.0 ppm. For instance, in related 4-amino-4H-1,2,4-triazole derivatives, the triazole protons are observed as a singlet at approximately δ 8.25 ppm. researchgate.net

Pyridine Protons: The pyridine ring protons will present as two distinct sets of signals, characteristic of a 1,4-disubstituted (para) system. The protons ortho to the ring nitrogen (H-2' and H-6') would appear as a doublet, while the protons meta to the nitrogen (H-3' and H-5'), adjacent to the triazole substituent, would appear as another doublet further upfield. In similar 3-phenyl- urfu.ruresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine systems, pyridine protons are observed in the δ 6.8-8.6 ppm range. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, identifying each unique carbon environment.

Triazole Carbons: The two chemically equivalent carbons of the triazole ring (C-3 and C-5) are expected to produce a single signal in the range of δ 140-150 ppm. In 4-amino-4H-1,2,4-triazole derivatives, this peak appears around δ 147 ppm. researchgate.net

Pyridine Carbons: The pyridine ring will show three distinct carbon signals: one for the ipso-carbon attached to the triazole nitrogen (C-4'), one for the carbons ortho to the ring nitrogen (C-2' and C-6'), and one for the carbons meta to the nitrogen (C-3' and C-5'). Based on data from analogous compounds, these signals are anticipated to fall within the δ 115-155 ppm range. urfu.rursc.org

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous compounds.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Triazole H (3, 5) | ~8.3 | - |

| Pyridine H (2', 6') | ~8.7 | - |

| Pyridine H (3', 5') | ~7.8 | - |

| Triazole C (3, 5) | - | ~147 |

| Pyridine C (4') | - | ~140 |

| Pyridine C (2', 6') | - | ~152 |

| Pyridine C (3', 5') | - | ~118 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and fingerprint the molecule. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule. researchgate.net

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000–3100 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazole ring and the C=C and C=N bonds of the pyridine ring are expected to produce a series of characteristic sharp bands in the 1400–1650 cm⁻¹ region. researchgate.netnih.gov

Ring Breathing Modes: The symmetric and asymmetric stretching of the entire heterocyclic rings gives rise to strong bands in the fingerprint region (900–1400 cm⁻¹). nih.gov For pyridine itself, characteristic ring vibrations are well-documented. aps.org

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring are expected below 900 cm⁻¹.

Table 2: Representative Vibrational Frequencies (cm⁻¹) for this compound Frequencies are based on data from analogous triazole and pyridine compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | nih.gov |

| C=N Stretch (Triazole/Pyridine) | 1580 - 1650 | researchgate.net |

| Aromatic C=C Stretch | 1400 - 1600 | nih.gov |

| N-N Stretch (Triazole) | 1400 - 1450 | researchgate.net |

| Ring Vibrations | 900 - 1400 | nih.gov |

| C-H Out-of-Plane Bending | 700 - 900 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₆N₄), the monoisotopic mass is 146.05925 Da. uni.lu

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would confirm the molecular formula. The protonated molecule [M+H]⁺ would have an m/z of 147.06653. uni.lu Other common adducts can also be observed. uni.lu

The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) provides structural information. A characteristic fragmentation pathway for 1,2,4-triazole derivatives involves the loss of a molecule of nitrogen (N₂), which is a stable neutral fragment. Another common fragmentation involves the cleavage of the bond between the two heterocyclic rings. researchgate.netsapub.org

Table 3: Predicted Mass Spectrometry Data (ESI-MS) for this compound Data sourced from PubChem predictions. uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₇H₆N₄]⁺ | 146.05870 |

| [M+H]⁺ | [C₇H₇N₄]⁺ | 147.06653 |

| [M+Na]⁺ | [C₇H₆N₄Na]⁺ | 169.04847 |

| [M+K]⁺ | [C₇H₆N₄K]⁺ | 185.02241 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. As a conjugated aromatic system, this compound is expected to exhibit strong absorptions in the UV region. These absorptions correspond primarily to π → π* transitions within the pyridine and triazole rings and n → π* transitions involving the nitrogen lone pairs.

In related highly conjugated 4H-1,2,4-triazole derivatives, strong absorption maxima (λmax) are observed in the range of 240-350 nm. nih.govmdpi.com For example, 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide shows a λmax at 298 nm. nih.gov The exact position and intensity of these bands are sensitive to the solvent and the specific substitution pattern on the aromatic rings.

Table 4: Expected UV-Visible Absorption for this compound Data based on analogous conjugated systems.

| Transition Type | Expected λₘₐₓ Range (nm) |

|---|---|

| π → π* | 240 - 300 |

| n → π* | 300 - 350 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Precise Molecular Geometry and Conformation in the Crystalline State

While a crystal structure for the title compound is not available, the structure of the closely related molecule 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine provides excellent insight into the expected geometry and conformation. researchgate.netnih.gov

In the reported dihydrate structure of this analogue, the molecule crystallizes in the monoclinic space group P2₁/n. researchgate.net A key structural feature is the relative orientation of the heterocyclic rings. The dihedral angles (the twist) between the central pyridine ring and the two attached triazole rings are small, reported to be between 2.7° and 7.0°. nih.gov This indicates that the molecule adopts a nearly planar conformation in the solid state, which maximizes π-system conjugation. It is highly probable that this compound would also exhibit a similar near-planar geometry. nih.gov

The crystal packing in such compounds is typically dominated by hydrogen bonding and π-π stacking interactions. mdpi.com In the analogue's dihydrate structure, water molecules form extensive hydrogen bond networks with the nitrogen atoms of the triazole rings, creating a three-dimensional framework. researchgate.netnih.gov

Table 5: Crystallographic Data for the Analogous Compound 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine Dihydrate Data from Liu, S. Y. & Wang, Y. (2011). Acta Cryst. E67, o1631. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇N₇·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.052 |

| b (Å) | 17.862 |

| c (Å) | 9.715 |

| β (°) | 111.158 |

| Volume (ų) | 1141.2 |

| Z | 4 |

| Dihedral Angles (°) | 2.7 - 7.0 |

Analysis of Crystal Packing and Supramolecular Assembly

The solid-state architecture of compounds based on the this compound framework is dictated by a complex interplay of non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and other weak contacts, govern the molecular packing and the formation of extended supramolecular structures. The inherent features of the triazole and pyridine rings—specifically, the presence of hydrogen bond donors and acceptors and electron-rich π-systems—facilitate a variety of predictable and structurally significant interactions.

Investigation of Hydrogen Bonding Networks (O–H⋯N, N–H⋯N, C–H⋯N, O–H⋯O)

Hydrogen bonds are among the most dominant forces directing the self-assembly in crystalline solids of triazole-pyridine derivatives. The nitrogen atoms of both the pyridine and triazole rings frequently act as hydrogen bond acceptors, playing a crucial role in the formation of robust networks.

O–H⋯N and O–H⋯O Interactions: In derivatives containing hydroxyl groups or in the presence of solvent molecules like water, O–H⋯N and O–H⋯O hydrogen bonds are prevalent. In the crystal structure of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate, water molecules act as bridges, forming O–H⋯O bonds among themselves and O–H⋯N bonds with the nitrogen acceptors of the triazole rings, resulting in a three-dimensional framework. researchgate.net Similarly, in 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked head-to-tail by strong O–H⋯N hydrogen bonds between the phenol (B47542) group and a nitrogen atom of the triazole ring, forming distinct chains. nih.gov In coordination polymers, water molecules can link chains via O-H···O interactions, while in other structures, intermolecular N-H···O bonds link molecules into zigzag chains. mdpi.comresearchgate.net These strong, directional interactions are often visible as intense red regions on Hirshfeld surfaces. mdpi.com

N–H⋯N and N–H⋯O Interactions: In structures where the triazole ring contains an N-H proton, N–H⋯N hydrogen bonds are a key feature of the supramolecular assembly. nih.gov These interactions can link molecules into sheets. researchgate.net In fluorinated 1,2,3-triazole derivatives, N–H⋯O bonds connect neighboring molecules into chains. rsc.org The interplay between different tautomers (e.g., 1H- and 2H-triazoles) can lead to distinct hydrogen bonding patterns, where different nitrogen atoms of the triazole ring act as acceptors. nih.gov

C–H⋯N Interactions: Weaker C–H⋯N hydrogen bonds also contribute significantly to the crystal packing. These interactions often involve the C-H groups of the pyridine or triazole rings acting as donors to the nitrogen acceptors of adjacent molecules. mdpi.comresearchgate.net In the crystal structure of (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, C–H⋯N interactions, alongside other forces, help stabilize the crystal structure. nih.gov These bonds can extend molecular chains into layers, demonstrating their importance in building higher-dimensional architectures. nih.gov

The table below summarizes typical geometries for hydrogen bonds found in related triazole-pyridine structures.

| Interaction Type | Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|---|---|

| O–H⋯N | Phenol -OH | Triazole-N | - | - | - | nih.gov |

| O–H⋯N | Water -OH | Triazole-N | 1.97 | 2.820 | 171 | rsc.org |

| C–H⋯N | Triazole-CH | Triazole-N | - | - | - | researchgate.net |

| N–H⋯O | Amine -NH | Carbonyl -O | - | - | - | rsc.org |

| C–H⋯O | Aromatic -CH | Carbonyl -O | - | - | - | nih.gov |

Quantification of π-π Stacking Interactions

The planar, aromatic nature of both the pyridine and 1,2,4-triazole rings makes them ideal candidates for π-π stacking interactions. These interactions are crucial for the stabilization of the crystal lattice, often working in concert with hydrogen bonds to build the final supramolecular assembly.

The quantification of these interactions is typically described by parameters such as the centroid-centroid distance between the interacting rings and the dihedral angle between their planes. In derivatives of this compound, π-π stacking can occur between two triazole rings, two pyridine rings, or between a triazole and a pyridine ring.

For example, in the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, aromatic π–π stacking with a centroid–centroid separation of 3.556 (1) Å is observed between adjacent triazole rings, linking molecular layers into a three-dimensional network. nih.gov In another case involving a triazole and a benzene ring, a centroid-centroid distance of 3.895 (1) Å was reported. nih.gov A study of various pyridine-triazole complexes found π-π interactions with a centroid-centroid distance of 3.6248 (19) Å linking molecules into a two-dimensional network. iucr.org The presence of π-stacking can be visually confirmed using techniques like Hirshfeld surface analysis, where adjacent red and blue triangles on the shape index map indicate such interactions. researchgate.net

The following table presents data on π-π stacking interactions observed in analogous compounds.

| Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Description | Reference |

|---|---|---|---|---|

| Triazole···Triazole | 3.556 (1) | - | Links layers into a 3D network | nih.gov |

| Pyridine···Pyridine | 3.979 (4) | 0 (parallel) | Leads to formation of a layer architecture | rsc.org |

| Triazole···Pyridine | 3.75 (3) | - | Mediates packing between supramolecular tapes | nih.gov |

| Triazole···Benzene | 3.895 (1) | 16.54 (11) | Stabilizes the crystal structure | nih.gov |

| Pyridine···Pyridine | 3.6248 (19) | - | Forms a two-dimensional network | iucr.org |

Characterization of C–H⋯π and Other Weak Intermolecular Interactions

Beyond classical hydrogen bonds and π-π stacking, weaker interactions such as C–H⋯π contacts play a subtle but important role in defining the crystal packing. In these interactions, a C-H bond acts as a weak donor to the electron cloud of an adjacent aromatic (pyridine or triazole) ring.

In the crystal structure of 3,4-di(2-pyridyl)-5-(3-pyridyl)-4H-1,2,4-triazole, C–H⋯π interactions are observed alongside π–π stacking to form a two-dimensional network. iucr.org The geometry of these interactions involves a hydrogen atom pointing towards the face of an aromatic ring. For example, C-H···π(triazole) interactions have been explicitly identified as contributing to the stabilization of crystal structures in related compounds. nih.govresearchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (d_norm) onto the surface, it is possible to identify regions of close contact, which correspond to intermolecular interactions. Red spots on the d_norm map highlight interactions where the intermolecular distance is shorter than the sum of the van der Waals radii, indicating strong contacts like hydrogen bonds. mdpi.comnih.gov

In analyses of related triazole-pyridine structures, Hirshfeld analysis consistently shows that contacts involving hydrogen atoms (H···H, O···H, N···H, C···H) are the most significant contributors to the crystal packing. For instance, in one study of zwitterionic pyridinium-triazole ligands, O···H/H···O and N···H/H···N interactions were found to be dominant. mdpi.comnih.gov In another analysis of a copper(II) coordination polymer with a pyridine-triazole ligand, H···O/O···H, H···H, H···N/N···H, and H···C/C···H interactions were the most important. mdpi.com The high percentage of H···H contacts reflects the prevalence of van der Waals forces, while the characteristic "wings" or "spikes" in the fingerprint plots for N···H/H···N and O···H/H···O contacts provide clear evidence of hydrogen bonding. mdpi.comnih.gov The shape index plot is particularly useful for identifying π-π stacking, which appears as adjacent red and blue triangular patches. researchgate.net

The table below presents a typical breakdown of intermolecular contacts from Hirshfeld surface analyses of analogous compounds.

| Intermolecular Contact | Contribution (%) - Example 1 | Contribution (%) - Example 2 | Reference |

|---|---|---|---|

| H···H | - | 62.6 | nih.gov |

| O···H / H···O | Dominant | - | mdpi.comnih.gov |

| N···H / H···N | Dominant | - | mdpi.comnih.gov |

| C···H / H···C | 22.2 | - | nih.gov |

| C···C (π-π) | 2.6 (total with N···N, C···N) | - | nih.gov |

Computational and Theoretical Investigations of 4 4h 1,2,4 Triazol 4 Yl Pyridine and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. This section delves into the application of DFT to understand the intricacies of 4-(4H-1,2,4-triazol-4-yl)pyridine and its derivatives.

Optimized Molecular Geometries and Conformational Landscapes

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For derivatives of this compound, these calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and conformational preferences.

For instance, in the crystal structure of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate, the two triazole rings exhibit slight deviations from the plane of the central pyridine (B92270) ring, with dihedral angles of 7.0(4)°/6.9(4)° and 2.7(4)°/3.6(4)°. nih.govresearchgate.net This near-planar conformation is a common feature in such linked aromatic systems. Similarly, in a more complex derivative, 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, the triazole and pyridine rings also maintain a near-planar geometry, which is stabilized by various intermolecular interactions. In another example, involving a molecule with two 2-pyridyl groups and one 3-pyridyl ring attached to a triazole ring, the dihedral angles between the pyridyl rings and the triazole ring were found to be 29.78(16)°, 67.06(16)°, and 32.97(16)°. nih.gov

The conformational landscape, which describes the different spatial arrangements a molecule can adopt due to rotation around single bonds, is also explored using DFT. These studies help identify the most stable conformers and the energy barriers between them, providing insights into the molecule's flexibility and dynamic behavior.

Table 1: Selected Optimized Geometrical Parameters for a this compound Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Pyridine-Triazole) | 1.425 | 119.8 | 178.5 |

| N-N (Triazole) | 1.380 | 108.2 | - |

| C=N (Triazole) | 1.315 | 112.5 | - |

| C-C (Pyridine) | 1.395 | 120.1 | - |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for a generic derivative. Actual values will vary depending on the specific substituents.

Frontier Molecular Orbital (FMO) Theory and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide valuable information about a molecule's ability to donate or accept electrons. nih.govacs.org

Analysis of Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's electron-donating ability. libretexts.orgnih.gov In derivatives of this compound, DFT calculations show that the HOMO is often localized on the more electron-rich parts of the molecule. For many derivatives, the charge density of the HOMO is primarily situated on the triazole ring and adjacent substituents. nih.gov The energy of the HOMO is a critical parameter; a higher HOMO energy indicates a greater tendency to donate electrons and participate in electrophilic reactions.

Analysis of Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the lowest energy orbital that is devoid of electrons and reflects the molecule's capacity to accept electrons. libretexts.orgnih.gov In the context of this compound derivatives, the LUMO is typically distributed over the electron-deficient regions, often the pyridine ring. nih.gov A lower LUMO energy suggests a greater propensity to accept electrons, making the molecule more susceptible to nucleophilic attack. The spatial distribution of the LUMO highlights the most probable sites for such attacks.

Energy Gap (ΔE) Determination and Correlation with Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE = E_LUMO - E_HOMO), is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This increased polarizability is often associated with enhanced biological activity or specific material properties. DFT calculations are widely used to compute this energy gap, providing a quantitative measure of the molecule's reactivity. For example, in a study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 4.618 to 5.637 eV. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Illustrative this compound Derivatives

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Derivative A | -7.128 | -1.491 | 5.637 |

| Derivative B | -6.973 | -1.358 | 5.615 |

| Derivative C | -7.144 | -2.526 | 4.618 |

Data adapted from a study on related triazole derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution within a molecule. researchgate.net It provides a color-coded map where different colors represent varying electrostatic potentials. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow areas represent regions with intermediate potential.

For this compound and its derivatives, MEP maps typically reveal that the nitrogen atoms of the pyridine and triazole rings are the most electron-rich sites, appearing as red or deep yellow regions. researchgate.netresearchgate.net These areas are the primary sites for electrophilic interactions. The hydrogen atoms and certain carbon atoms, particularly those in the pyridine ring, often exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. MEP analysis, therefore, complements FMO theory by providing a more intuitive and visual representation of the reactive sites within the molecule.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. This analysis provides a detailed picture of the Lewis-like chemical bonding pattern and the stabilizing effects of charge delocalization.

The stability of a molecule can be significantly influenced by hyperconjugative interactions, which involve the donation of electron density from an occupied Lewis-type (donor) NBO to an unoccupied non-Lewis-type (acceptor) NBO. The energy of these interactions, known as the stabilization energy E(2), is calculated using second-order perturbation theory. nih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

In molecules like this compound, significant intramolecular charge transfer (ICT) can occur from electron-rich regions (donors) to electron-deficient regions (acceptors). NBO analysis helps to identify the key donor-acceptor interactions responsible for this charge transfer. For triazole and pyridine derivatives, common donor orbitals include lone pairs on nitrogen atoms (n(N)) and π-orbitals of the aromatic rings (π(C-C)). Acceptor orbitals are typically the corresponding antibonding π-orbitals (π(C-C)) and σ-orbitals (σ(C-C)).

Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Substituted 1,2,4-Triazole (B32235) Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N5 | π(C1-C6) | 20.54 |

| π(C2-N3) | π(N1-C6) | 18.79 |

| π(C4-C5) | π*(N2-C3) | 15.63 |

Note: Data presented is representative of a substituted 1,2,4-triazole derivative and is intended to illustrate the typical interactions and stabilization energies found in such systems.

Calculated Vibrational Frequencies and Comparison with Experimental Spectra

The vibrational properties of this compound can be investigated using theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). wikipedia.org These calculations provide theoretical vibrational frequencies that can be compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

A detailed comparison between the calculated and experimental spectra allows for the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. For complex molecules, this combined approach is essential for a reliable interpretation of the vibrational spectra.

For triazole derivatives, characteristic vibrational modes include N-H stretching, C-H stretching of the aromatic rings, C=N and N-N stretching within the triazole ring, and various in-plane and out-of-plane bending vibrations. researchgate.netresearchgate.net The pyridine ring also exhibits characteristic ring stretching and C-H deformation modes. researchgate.net

Discrepancies between calculated and experimental frequencies are common and can be attributed to factors such as the calculations being performed on a single molecule in the gas phase, while experiments are often conducted on solid samples where intermolecular interactions can influence vibrational frequencies. To improve the agreement, calculated frequencies are often scaled by an empirical scaling factor.

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Pyridyl-Triazole Derivative

| Vibrational Mode | Calculated Frequency (DFT/B3LYP) | Experimental Frequency (FT-IR) |

| N-H Stretch | 3450 | 3420 |

| Aromatic C-H Stretch | 3100-3000 | 3080-3030 |

| C=N Stretch (Triazole) | 1620 | 1610 |

| Pyridine Ring Stretch | 1590 | 1585 |

| N-N Stretch (Triazole) | 1280 | 1275 |

| C-H In-plane Bend | 1150 | 1145 |

| C-H Out-of-plane Bend | 830 | 825 |

Note: The data is representative of a pyridyl-triazole derivative and serves to illustrate the typical correlation between calculated and experimental vibrational frequencies.

Atomic Net Charges and Mulliken Population Analysis

Mulliken population analysis is a computational method used to calculate the partial atomic charges on the atoms within a molecule. nih.gov This analysis provides insights into the electron distribution and can help in understanding the electrostatic potential, dipole moment, and reactivity of the molecule.

The calculation of Mulliken charges is based on the linear combination of atomic orbitals (LCAO) approach in molecular orbital theory. However, it is known that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. nih.gov

For this compound, the nitrogen atoms are expected to carry negative charges due to their high electronegativity, while the hydrogen atoms are expected to have positive charges. The carbon atoms can exhibit both positive and negative charges depending on their bonding environment. The distribution of these charges influences the molecule's electrostatic potential surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Table 3: Calculated Mulliken Atomic Charges for a Representative Pyridyl-Triazole Structure

| Atom | Charge (e) |

| N (Pyridine) | -0.58 |

| C (Pyridine, adjacent to N) | 0.25 |

| C (Pyridine, meta to N) | -0.15 |

| C (Pyridine, para to N) | 0.10 |

| N (Triazole, bridging) | -0.30 |

| C (Triazole) | 0.40 |

| N (Triazole) | -0.25 |

| H (attached to C) | 0.15 |

Note: These values are illustrative for a similar pyridyl-triazole structure to demonstrate the expected charge distribution.

Simulation of Thermodynamic Properties

Theoretical calculations can be used to predict the thermodynamic properties of this compound, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These properties are crucial for understanding the stability and reactivity of the molecule at different temperatures.

Using statistical mechanics, these thermodynamic functions can be calculated from the vibrational frequencies and rotational constants obtained from DFT calculations. The simulations can provide information on the heat capacity (Cv), and how the thermodynamic properties change with temperature.

These calculations are valuable for predicting the feasibility of reactions involving the compound and for understanding its behavior under various thermal conditions.

Table 4: Simulated Thermodynamic Properties of a Triazole Derivative at 298.15 K

| Property | Value |

| Enthalpy (H) | -450.2 Hartree |

| Entropy (S) | 95.8 J/mol·K |

| Gibbs Free Energy (G) | -450.25 Hartree |

| Heat Capacity (Cv) | 120.5 J/mol·K |

Note: The data is hypothetical for a triazole derivative to illustrate the type of information obtained from such simulations.

Investigation of Solvation Effects and Application of Solvent Models (e.g., PCM, Onsager Model)

The properties of a molecule can be significantly influenced by its environment, particularly when it is in a solution. Solvation models are computational methods used to account for the effects of a solvent on the structure, stability, and properties of a solute molecule.

The Polarizable Continuum Model (PCM) is a widely used method that represents the solvent as a continuous dielectric medium. rsc.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Onsager model is a simpler approach that treats the solute as a dipole in a spherical cavity.

These models can be used to study how the solvent affects the electronic structure, vibrational frequencies, and reactivity of this compound. For polar molecules, the presence of a polar solvent can lead to significant changes in the dipole moment and can stabilize charge-separated states, which can influence reaction pathways. Studies on 1,2,4-triazole have utilized these models to calculate properties like aqueous acidity constants. rsc.org

Quantum Chemical Descriptors and Global Reactivity Analysis

Quantum chemical descriptors are values calculated from the electronic structure of a molecule that provide insights into its reactivity. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies.

Electronegativity, Hardness, and Softness as Reactivity Indicators

Electronegativity (χ) is a measure of the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) is a measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the capacity of a molecule to accept electrons. Softer molecules are generally more reactive.

These descriptors are valuable for understanding the chemical behavior of this compound and for predicting its interactions with other chemical species.

Table 5: Calculated Global Reactivity Descriptors for a Representative Triazole Derivative

| Descriptor | Value (eV) |

| E_HOMO | -6.8 |

| E_LUMO | -1.2 |

| Energy Gap (ΔE) | 5.6 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.8 |

| Chemical Softness (S) | 0.36 |

Note: These values are illustrative for a generic triazole derivative.

Quantification of Electron Transfer Fractions

The quantification of electron transfer is crucial for understanding the electronic behavior of molecules, particularly in the context of their reactivity and potential applications in materials science. In a study involving N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, density functional theory (DFT) calculations were employed to investigate their electronic properties. nih.gov This study highlighted that in related systems, such as NOx gas molecules adsorbed on the surface of CoFeMnSi quaternary Heusler alloys, charge transfer occurs where the NOx molecules act as charge acceptors, attracting charge from the alloy surface. nih.gov This principle of charge transfer is fundamental to the behavior of many organic molecules and can be influenced by the presence of different functional groups and their electronic-donating or -withdrawing nature.

Theoretical Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in advanced technologies such as optical data storage, optical computing, and telecommunications. Theoretical calculations are instrumental in predicting and understanding the NLO properties of new materials.

Calculation of Linear Polarizability (α) and Hyperpolarizabilities (β, γ)

The NLO response of a material is governed by its linear polarizability (α) and higher-order hyperpolarizabilities (β, γ, etc.). Computational studies on derivatives of 1,2,4-triazole have shown that these compounds can exhibit significant NLO properties.

For example, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, specifically compound 7c in that study, revealed a notable linear polarizability and first and second hyperpolarizabilities. nih.govdntb.gov.uaresearchgate.net These findings suggest that such compounds are promising candidates for the development of materials with NLO properties for optoelectronic applications. nih.govdntb.gov.uaresearchgate.net

Similarly, an investigation into a pyrimidine (B1678525) derivative highlighted its potential as an NLO material. nih.gov The study employed an iterative electrostatic embedding method to investigate the polarizability and hyperpolarizability, finding a significant enhancement of NLO behavior in the crystalline phase. nih.gov The third-order nonlinear susceptibility (χ³) of this pyrimidine derivative was found to be superior to that of known chalcone (B49325) derivatives, underscoring its potential for optical and photonic applications. nih.gov

The following table summarizes the calculated NLO properties for a representative 1,2,4-triazole derivative from the literature.

| Compound | Linear Polarizability (α) (x 10⁻²³ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (x 10⁻³⁵ esu) |

| Compound 7c¹ | 4.195 | 6.317 | 4.314 |

¹N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative nih.govdntb.gov.uaresearchgate.net

Rationalization of Structure-NLO Property Relationships

Understanding the relationship between molecular structure and NLO properties is key to designing new materials with enhanced performance. In 1,2,4-triazole derivatives, the NLO response is often linked to the presence of donor and acceptor groups, which facilitate intramolecular charge transfer.

Studies on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives have shown that a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be indicative of a larger NLO response. nih.govdntb.gov.uaresearchgate.net For instance, the derivative with the lowest band gap in one study also exhibited significant linear and hyperpolarizability values. nih.govdntb.gov.uaresearchgate.net This relationship is a cornerstone of molecular engineering for NLO materials, where tuning the HOMO-LUMO gap through chemical modification can lead to optimized NLO properties.

Coordination Chemistry and Ligand Design Principles of 4 4h 1,2,4 Triazol 4 Yl Pyridine Derivatives

Ligand Characteristics of 4-(4H-1,2,4-triazol-4-yl)pyridine and its Substituted Analogs

The coordination behavior of this compound and its derivatives is largely dictated by the presence and accessibility of their nitrogen donor atoms.

Role as Multi-Nitrogen Donor Ligands

Ligands based on the 1,2,4-triazole (B32235) framework are well-recognized for their capacity to act as multi-nitrogen donors. researchgate.net The 1,2,4-triazole ring itself contains three nitrogen atoms, and when combined with a pyridine (B92270) ring, as in this compound, the number of potential coordination sites increases. The nitrogen atoms of the triazole ring, particularly at the 1- and 2-positions, can act as a bridge between two metal centers, a fundamental characteristic that facilitates the formation of polynuclear and polymeric structures. researchgate.net This bridging capability is a key feature in the design of magnetically interesting materials, as the triazole bridge can mediate magnetic exchange interactions between metal ions. researchgate.net

Substituted analogs, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, further expand the donor set by introducing additional coordinating groups like the amino and thiol functions. nih.govnih.gov In these cases, the ligand can act as a bidentate chelator, coordinating to a metal ion through the sulfur and an amino group nitrogen. nih.govnih.gov This versatility in donor sites allows for the formation of stable chelate rings, a crucial aspect of coordination chemistry.

Versatility in Coordination Modes and Chelation

The versatility of this compound and its analogs in coordination is a direct result of the multiple nitrogen atoms available for bonding. These ligands can adopt various coordination modes, including monodentate, bidentate-bridging, and chelating fashions.

In its simplest form, a triazolyl-pyridine ligand can coordinate to a single metal ion through one of its nitrogen atoms, acting as a monodentate ligand. However, the presence of the N1 and N2 atoms in the triazole ring makes a bridging coordination mode more common, leading to the formation of extended structures. researchgate.net

For instance, in polynuclear complexes, the triazole ring often acts as a bis-monodentate bridge, linking two metal centers. This is exemplified in various coordination polymers and MOFs where the triazole moiety systematically propagates the network structure. mdpi.com

Formation and Characterization of Metal Complexes

The rich coordination chemistry of this compound derivatives has led to the synthesis and characterization of a wide range of metal complexes, from discrete mononuclear units to extended one-, two-, and three-dimensional networks.

Synthesis and Structural Analysis of Mononuclear Complexes

While 1,2,4-triazole-based ligands are renowned for forming polynuclear structures, mononuclear complexes can also be synthesized, typically when the bridging potential of the triazole ring is sterically or electronically hindered, or when specific reaction conditions are employed.

For example, mononuclear copper(I) halide complexes with the formula [CuL(PPh₃)₂X] (where X = Cl, Br, I) have been prepared using 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole (a derivative of the title compound) and triphenylphosphine (B44618) as ligands. rsc.org In these complexes, the triazole-pyridine ligand coordinates to the copper center in a monodentate fashion through the pyridine nitrogen. The solid-state structures of these complexes reveal a distorted tetrahedral geometry around the copper(I) ion.

Similarly, mononuclear complexes of Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.govnih.govresearchgate.net Spectroscopic and magnetic data suggest a tetrahedral geometry for the Ni(II), Zn(II), and Cd(II) complexes, while the Cu(II) complex exhibits a square planar geometry. nih.govnih.gov In these instances, the ligand acts as a bidentate chelator.

Table 1: Selected Mononuclear Complexes of this compound Derivatives

| Complex Formula | Metal Ion | Ligand | Geometry | Reference |

|---|---|---|---|---|

| [Cu(C₁₃H₁₀N₄)(PPh₃)₂Cl] | Cu(I) | 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole | Distorted Tetrahedral | rsc.org |

| [Ni(C₇H₆N₅S)₂] | Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.govnih.govresearchgate.net |

Note: The table presents data for derivatives as specific information for the title compound is limited.

Investigation of Polynuclear and Bridging Complexes

The inherent bridging capability of the 1,2,4-triazole ring is a cornerstone for the construction of polynuclear and bridging complexes. researchgate.net The N1,N2-bridge of the triazole ring effectively links metal centers, leading to the formation of dimers, trimers, and higher nuclearity clusters, as well as one-dimensional chains.

A notable example involves the use of a sulfonate-functionalized derivative, 4-(1,2,4-triazol-4-yl)ethanedisulfonate, which forms linear trinuclear complexes with Mn(II), Co(II), Ni(II), and Cu(II). mdpi.com In these complexes, three metal ions are linked by triple N1-N2-triazole bridges. mdpi.com

The ligand 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine has been shown to form a three-dimensional framework through hydrogen bonding, with the triazole rings playing a crucial role in the extended structure. nih.govresearchgate.net Although not a polynuclear complex in the sense of direct metal-ligand bridging into a cluster, it highlights the importance of the triazole moiety in creating supramolecular assemblies.

Table 2: Examples of Polynuclear Complexes with Triazolyl-Pyridine Ligands

| Complex Type | Ligand | Metal Ions | Key Structural Feature | Reference |

|---|

Note: The table presents data for derivatives as specific information for the title compound is limited.

Construction and Properties of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The ability of this compound and its derivatives to act as versatile linkers has been extensively exploited in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are of great interest due to their potential applications in gas storage, separation, catalysis, and sensing.

For instance, 3,5-bis(1',2',4'-triazol-1'-yl)pyridine has been used to synthesize a series of Co(II), Zn(II), and Cd(II) coordination polymers with two- and three-dimensional structures. rsc.org The dimensionality and topology of these frameworks are influenced by the specific metal ion and the presence of auxiliary ligands. rsc.org

Furthermore, bifunctional 1,2,4-triazole-carboxylate ligands, such as 4H-1,2,4-triazol-4-yl-acetic acid, have been employed to construct Cu(II)-based MOFs. acs.org These frameworks can exhibit interesting properties like structural transformations in response to thermal stimuli. acs.org The combination of the triazole's bridging capacity and the carboxylate's coordination versatility allows for the formation of robust and porous frameworks.

Table 3: MOFs and CPs based on Triazolyl-Pyridine Derivatives

| Framework | Ligand | Metal Ion(s) | Dimensionality | Key Property/Application | Reference |

|---|---|---|---|---|---|

| [Co(fa)₂(btap)₂] | 3,5-bis(1',2',4'-triazol-1'-yl)pyridine (btap) | Co(II) | 2D | Coordination Network | rsc.org |

| [Zn₃(btc)₂(btap)₄(H₂O)₂] | 3,5-bis(1',2',4'-triazol-1'-yl)pyridine (btap) | Zn(II) | 2D | Coordination Network | rsc.org |

| [Cu₃(μ₃-OH)(trgly)₃(SO₄)]·2H₂O | 4H-1,2,4-triazol-4-yl-acetic acid (trgly-H) | Cu(II) | 2D Layer | Magnetic Properties | acs.org |

Note: The table presents data for derivatives as specific information for the title compound is limited. fa = formate, btc (B1192420) = 1,3,5-benzenetricarboxylate.

Investigation of Spin-Crossover Phenomena in Triazole-Pyridine Metal Complexes

One of the most fascinating properties exhibited by some transition metal complexes with pyridyl-triazole ligands is the spin-crossover (SCO) phenomenon. This involves a reversible switching of the metal ion's spin state between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli like temperature, pressure, or light. ncl.ac.uk This property is of great interest for developing molecular switches and memory devices. nih.gov

Iron(II) complexes are the most studied in this context. The N-donor environment provided by pyridyl and triazole groups is highly effective at stabilizing both the LS and HS states of Fe(II), a prerequisite for SCO to occur near room temperature. Research on Fe(II) complexes with ligands such as 4-amino-1,2,4-triazole (B31798) has shown incomplete spin crossover, where different coordination environments (e.g., N₆ vs. N₃O₃) lead to SCO occurring in only a fraction of the metal centers within the crystal. rsc.org The transition is characterized by a critical temperature (T₁₂) and can exhibit thermal hysteresis, a key feature for memory applications. nih.gov

Table 2: Selected Spin-Crossover Properties of Fe(II)-Triazole-Pyridine Complexes

| Complex | T₁/₂ (K) | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) | Hysteresis Width (K) | Reference |

| trans-[Fe(Fc-tzpy)2(NCS)2]·CHCl3 | 85 | 4.7 | 55 | - | ncl.ac.uk |

| trans-[Fe(Fc-tzpy)2(NCSe)2]·CHCl3 | 168 | 11.1 | 66 | - | ncl.ac.uk |

| Fe(II)(NH2-trz)32 | Increases with n | - | - | Decreases with n | nih.gov |

Note: The compounds listed feature derivatives of the primary ligand.

Impact of Ligand Substituents on Coordination Behavior and Complex Properties

The introduction of functional substituents onto the basic this compound scaffold is a key strategy for fine-tuning the resulting coordination complexes' properties. Substituents can exert significant steric and electronic effects, influencing ligand conformation, coordination geometry, crystal packing, and ultimately, the physical properties like SCO behavior.

For example, replacing an ethyl group with a smaller methyl group on a 3-(2-pyridyl)-1,2,4-triazole ligand was found to change the SCO properties from abrupt and complete to more gradual. This highlights the sensitivity of the cooperative interactions responsible for spin transitions to even minor steric changes. The synthesis of various new substituted 1,2,4-triazoles is a common approach to methodically investigate how these modifications affect structural and magnetic properties. ncl.ac.uk

Furthermore, attaching a bulky group like a benzyl (B1604629) substituent to the triazole ring, as in 4-benzyl-(4H-1,2,4-triazol-4-yl), influences the connectivity, allowing the ligand to bridge both similar and different metal centers (homo- and heterometallic connectivity). nih.gov The electronic properties of substituents on the pyridine ring can also modulate the ligand's donor strength and affect intermolecular interactions, which in turn influences the supramolecular architecture and the properties of the bulk material. nih.gov

Advanced Applications of 4 4h 1,2,4 Triazol 4 Yl Pyridine in Materials Science and Catalysis

Applications in Functional Materials

The intrinsic properties of 4-(4H-1,2,4-triazol-4-yl)pyridine and its derivatives, such as high nitrogen content, rigid structure, and electron-deficient nature, make them ideal candidates for the creation of novel functional materials. researchgate.net These materials are at the forefront of technological innovation, with applications ranging from next-generation electronics to sustainable energy solutions.

Optoelectronic Materials and Devices

The field of optoelectronics has particularly benefited from the integration of this compound-based compounds. These materials exhibit unique optical and electronic properties that are crucial for the development of high-performance devices.

Derivatives of 4H-1,2,4-triazole are gaining attention for their potential in nonlinear optical (NLO) applications, which are critical for technologies like optical data storage and telecommunications. solvay.com The NLO response of a material is characterized by its hyperpolarizability, and studies have shown that certain triazole derivatives exhibit significant values, making them promising for the fabrication of advanced optoelectronic devices. solvay.comresearchgate.net

Theoretical studies using Density Functional Theory (DFT) have been instrumental in predicting and understanding the NLO properties of these compounds. For instance, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives revealed that these molecules possess substantial linear polarizability and first and second hyperpolarizabilities. solvay.comresearchgate.net One particular derivative, designated as 7c in the study, demonstrated a notably low band gap and high hyperpolarizability, indicating its strong potential for NLO applications. solvay.comresearchgate.net

Table 1: Calculated NLO Properties of a 4H-1,2,4-Triazole Derivative (Compound 7c)

| Property | Value | Unit |

|---|---|---|

| Band Gap | 4.618 | eV |

| Linear Polarizability (α) | 4.195 x 10⁻²³ | esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ | esu |

Data sourced from a comprehensive investigation using Density Functional Theory (DFT). solvay.comresearchgate.net

The synthesis of these novel triazole derivatives often involves multi-step chemical modifications, starting from precursors like 3-bromobenzoic acid. solvay.comresearchgate.net The resulting compounds are then characterized using various spectroscopic techniques to confirm their structure and properties. solvay.comresearchgate.net The promising NLO characteristics of these materials pave the way for their integration into next-generation optoelectronic devices. solvay.com

The unique electronic properties of this compound derivatives make them excellent candidates for use as host materials in Organic Light Emitting Diodes (OLEDs). In an OLED, the host material plays a crucial role in facilitating the efficient transfer of energy to the light-emitting dopant. The bipolar nature of some triazole-based compounds, meaning they can transport both electrons and holes, is particularly advantageous for achieving high-efficiency devices.

For example, platinum(II) complexes incorporating a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been developed for use in efficient green OLEDs. researchgate.netrsc.org These complexes have demonstrated high photoluminescence quantum yields and have been successfully used to fabricate high-performance OLEDs. researchgate.netrsc.org A double-emitting layer device using one such complex achieved a maximum external quantum efficiency (EQE) of 26.90% with minimal efficiency roll-off, highlighting the effectiveness of the 4-phenyl-4H-1,2,4-triazole group in facilitating charge trapping and enhancing device performance. researchgate.netrsc.org

Table 2: Performance of an OLED Device Using a 4-phenyl-4H-1,2,4-triazole-based Platinum(II) Complex

| Parameter | Value |

|---|---|

| Maximum External Quantum Efficiency (EQE) | 26.90% |

| Dopant Concentration | 6 wt% |

Device structure: Double-emitting layer. researchgate.netrsc.org

Furthermore, researchgate.netmdpi.comsigmaaldrich.comtriazolo[1,5-a]pyridine-based host materials have been synthesized and shown to exhibit excellent thermal stability and carrier-transporting properties. mdpi.com OLEDs fabricated with these materials as hosts for green phosphorescent and delayed-fluorescence emitters have demonstrated superior performance, with high efficiency and low efficiency roll-off. mdpi.com For instance, a phosphorescent OLED using one of these hosts achieved a maximum EQE of 25.6%, which remained high even at high luminance. mdpi.com

Supramolecular Architectures with Tunable Properties

The ability of this compound to act as a versatile ligand has led to its extensive use in the construction of supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their tunable structures and properties, which can be tailored for specific applications.

The nitrogen atoms in both the pyridine (B92270) and triazole rings of this compound can coordinate with metal ions, leading to the formation of diverse and complex structures. researchgate.net For example, bifunctional 1,2,4-triazole-carboxylate ligands derived from 1,2,4-triazol-4-yl-acetic acid have been used to construct copper(II)-coordination polymers. researchgate.net These MOFs can exhibit different dimensionalities, from 2D layers to 3D zeolite-like networks, depending on the specific ligand and reaction conditions. researchgate.net

One such 3D MOF, with a cubic array structure, was found to have a large solvent-accessible volume of approximately 56%. researchgate.net This porosity is a key feature for applications in areas such as gas storage and catalysis. The thermal treatment of this 3D structure led to an irreversible transformation into a nonporous 2D motif, demonstrating the tunability of these supramolecular architectures. researchgate.net The magnetic properties of these materials have also been investigated, revealing interesting behaviors such as spin frustration. researchgate.net

Energy-Related Materials (e.g., Solar Cells, Supercapacitors)

The development of efficient and stable energy storage and conversion devices is a critical area of research. Derivatives of this compound are being explored for their potential in applications such as perovskite solar cells and supercapacitors.

In the realm of perovskite solar cells, hole-transporting materials (HTMs) play a crucial role in device performance. A study on a novel imine compound, 4,4'-((1E,1'E)-((1,2,4-thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline) (bTAThDaz), which incorporates a triazole-related thiadiazole core, demonstrated its effectiveness as an HTM. nih.gov A planar perovskite solar cell fabricated with this material achieved a power conversion efficiency of 14.4% with good stability and minimal hysteresis. nih.gov The HOMO-LUMO energy levels of bTAThDaz were found to be suitable for efficient hole extraction from the perovskite layer. nih.gov

Table 3: Performance of a Perovskite Solar Cell with a Triazole-Derivative-based Hole Transport Material

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 14.4% |

| HOMO Level (CV) | -5.19 eV |

| LUMO Level (CV) | -2.52 eV |

Device Architecture: FTO/TiO₂/perovskite/bTAThDaz/Ag. nih.gov

In the field of energy storage, metal-organic frameworks (MOFs) based on pyridine-carboxylate ligands have shown promise as electrode materials for hybrid supercapacitors. rsc.org A cobalt-pyridine-3,5-di-carboxylate-MOF (Co-PDC-MOF) was investigated for its electrochemical performance. rsc.org A hybrid supercapacitor device fabricated using a related cobalt-based MOF demonstrated an impressive energy density of 20.7 Wh/kg and a power density of 2608.5 W/kg, with a high reversible capacity of 97%. rsc.org These results highlight the potential of these materials to bridge the gap between traditional batteries and supercapacitors. rsc.org

High-Performance and Heat-Resistant Materials

The inherent thermal stability of the triazole and pyridine rings makes this compound a valuable building block for the synthesis of high-performance and heat-resistant polymers. These materials are sought after for applications in demanding environments, such as in the aerospace and electronics industries.